(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate
Description
(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate is a chiral carbamate derivative with a complex stereochemical and functional group arrangement. Its structure includes a tert-butyl carbamate group, a 4-benzyloxyphenyl moiety, and a 4-chloro-3-oxobutan-2-yl backbone, making it a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis .
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-chloro-3-oxo-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO4/c1-22(2,3)28-21(26)24-19(20(25)14-23)13-16-9-11-18(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,19H,13-15H2,1-3H3,(H,24,26)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCWGEVCMARRSG-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-chlorobenzyl alcohol with benzyl chloride in the presence of a base to form the benzyloxyphenyl intermediate.
Formation of the Carbamate Group: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Coupling Reaction: The final step involves coupling the benzyloxyphenyl intermediate with the chlorinated oxobutan-2-yl group under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzyloxyphenyl moiety may interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Substituents
(a) tert-Butyl [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate
- CAS: Not explicitly listed (registered May 31, 2018) .
- Key Differences : Replaces the 3-oxo group with a hydroxyl group and alters stereochemistry at C3.
- Stereochemical differences may influence binding affinity in chiral environments .
(b) (S)-tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate
Functional Group Variants
(a) tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate
- CAS : 274693-54-8 .
- Structural Similarity : 0.70 (algorithm-based score) .
- Key Differences: Replaces the chlorinated oxobutan-2-yl chain with a piperidine ring and ethoxycarbonylphenoxy group.
(b) Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate
Data Table: Comparative Overview
Research Implications and Limitations
- Stereochemical Sensitivity: Minor stereochemical changes (e.g., C3 configuration) significantly alter physicochemical properties, necessitating precise synthesis protocols .
- CAS Discrepancies : Variations in CAS identifiers (e.g., 174801-33-3 vs. 866030-35-5) highlight the need for rigorous verification in procurement .
- Data Gaps: Limited bioavailability or toxicity data in open literature underscores the need for further pharmacological profiling.
Biological Activity
(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate, with the CAS number 152438-62-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
The molecular formula of (S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate is C₂₂H₂₆ClNO₄, with a molecular weight of approximately 403.9 g/mol. The compound features a tert-butyl group which is known for enhancing lipophilicity, potentially influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 403.90 g/mol |
| Molecular Formula | C₂₂H₂₆ClNO₄ |
| CAS Number | 152438-62-5 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to tert-butyl derivatives. For instance, a series of new derivatives bearing a tert-butyl moiety demonstrated significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .
In particular, the structure–activity relationship (SAR) studies indicated that modifications in the side chains of similar compounds could enhance their efficacy against resistant strains. One study reported minimum inhibitory concentrations (MICs) as low as 4 µg/mL against MRSA for specific derivatives .
The mechanism by which (S)-tert-butyl carbamate exerts its biological effects may involve several pathways:
- Membrane Penetration : The bulky tert-butyl group aids in penetrating bacterial membranes, enhancing the compound's ability to disrupt cellular integrity.
- Metabolic Stability : The structure appears to provide resistance against metabolic degradation, allowing for prolonged action within biological systems .
- Antifungal Activity : Some derivatives have shown antifungal properties against fluconazole-resistant strains of Candida albicans, indicating a broad spectrum of activity .
Study 1: Efficacy Against MRSA
A study evaluated the efficacy of various tert-butyl derivatives against MRSA strains. The results showed that certain compounds exhibited potent antibacterial activity with MIC values comparable to existing antibiotics, suggesting potential therapeutic applications in treating resistant infections .
Study 2: Toxicity Profile
The toxicity profile of related compounds was assessed using MCF-7 cell lines. Notably, one derivative maintained over 100% cell viability at concentrations significantly higher than its MIC, indicating favorable safety profiles for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
